molecular formula C10H18O2 B3381241 ethyl 2,4,4-trimethylpent-2-enoate CAS No. 22147-70-2

ethyl 2,4,4-trimethylpent-2-enoate

Cat. No. B3381241
CAS RN: 22147-70-2
M. Wt: 170.25 g/mol
InChI Key: FJSPLBAXDGTACK-UHFFFAOYSA-N
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Description

  • Structural Formula : !Structural Formula

Synthesis Analysis

The synthesis of ethyl 2,4,4-trimethylpent-2-enoate involves the reaction of the lithium salt of ethyl cyanoacetate with (Z)-O-methyl-4-chlorobenzohydroximoyl fluoride. The resulting compound crystallizes in space group Pbca with lattice constants a = 7.5740(15) Å, b = 11.337(2) Å, and c = 30.424(5) Å at 110 K .


Molecular Structure Analysis

The molecular structure of ethyl 2,4,4-trimethylpent-2-enoate consists of a pentene backbone with three methyl groups attached to the second carbon atom. The double bond is located between the second and third carbon atoms .

Scientific Research Applications

Versatile Precursors in Synthesis

Ethyl 2,4,4-trimethylpent-2-enoate plays a crucial role as a precursor in organic synthesis. For instance, it can be used in the production of various functionalized enynes and enediynes. This application is significant for creating compounds with defined geometry, which are essential in numerous chemical syntheses (Myers et al., 1989).

Crystal Packing Interactions

In crystallography, this compound demonstrates unique interactions like N⋯π and O⋯π, which are less common than hydrogen bonding. Such interactions play a significant role in understanding the crystal packing and molecular structures of related organic compounds (Zhang, Wu, & Zhang, 2011).

Photochemical Synthesis Applications

The compound is also pivotal in photochemical reactions. It undergoes specific reactions like the aza-di-π-methane rearrangement to afford cyclopropane derivatives, which are valuable in the synthesis of various photochemical products (Armesto, Gallego, & Horspool, 1990).

Role in Asymmetric Synthesis

Ethyl 2,4,4-trimethylpent-2-enoate is instrumental in the asymmetric synthesis of α-amino acid derivatives. This application is crucial in producing highly substituted unnatural α-amino esters, which have numerous uses in medicinal and organic chemistry (Hopkins & Malinakova, 2007).

Applications in Enantioselective Processes

The compound is key in enantioselective processes, especially in hydrogenation reactions to produce chiral compounds. Such applications are vital in the synthesis of stereochemically complex molecules with high enantioselectivity, which is a critical aspect of pharmaceutical synthesis (Meng, Zhu, & Zhang, 2008).

Catalytic Applications

It also finds applications in catalysis, for example, in hydrogenation and isomerization processes. Such catalytic processes are essential in the industrial production of various chemicals, demonstrating the versatility and significance of ethyl 2,4,4-trimethylpent-2-enoate in chemical industries (Talwalkar, Thotla, Sundmacher, & Mahajani, 2009).

Safety and Hazards

  • Environmental Impact : The risk assessment indicates non-compartment-specific effects relevant to the food chain .

properties

IUPAC Name

ethyl 2,4,4-trimethylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-6-12-9(11)8(2)7-10(3,4)5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSPLBAXDGTACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80781062
Record name Ethyl 2,4,4-trimethylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80781062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71356965

CAS RN

1807938-32-4, 22147-70-2
Record name 2-Pentenoic acid, 2,4,4-trimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807938-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4,4-trimethylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80781062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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